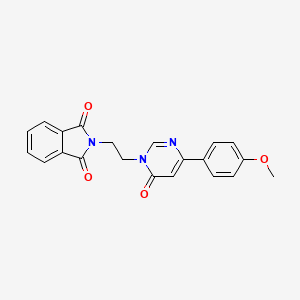

2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances .

Synthesis Analysis

In a study, new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .Scientific Research Applications

Cyclooxygenase Inhibition

Isoindoline-1,3-dione derivatives have been studied for their affinity for cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study has shown that certain derivatives can inhibit COX-2, which is often targeted to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition . This suggests that our compound could potentially be developed as an anti-inflammatory agent with a focus on COX-2 selectivity.

Analgesic Activity

Research has indicated that certain isoindoline-1,3-dione derivatives exhibit significant analgesic activity . This opens up the possibility of using our compound as a starting point for developing new pain-relief medications, potentially offering an alternative to traditional analgesics.

Antiviral Agents

Indole derivatives, which share a structural similarity with our compound, have shown promise as antiviral agents . This suggests that further research into the antiviral capabilities of our compound could be fruitful, particularly in the development of treatments for RNA and DNA viruses.

Anti-HIV Activity

The indole scaffold is present in many bioactive compounds with anti-HIV activity . By exploring the interactions of our compound with HIV-1 and HIV-2 strains, there’s potential for developing new anti-HIV medications.

Anticancer Properties

Some isoindoline-1,3-dione derivatives have been found to induce apoptosis in tumor cells . This indicates that our compound could be investigated for its efficacy in cancer therapy, particularly in disrupting tumor interactions and improving autoimmune responses.

Antioxidant Properties

Isoindoline-1,3-dione derivatives have shown oxidative stress scavenging activity . This property is valuable in the development of antioxidant therapies, which can help in the prevention of diseases caused by oxidative damage.

Molecular Docking Studies

The compound’s structure allows for molecular docking studies to determine its interaction with various enzymes and receptors . This application is crucial in drug design and discovery, helping to predict the binding affinities and activity of potential drug candidates.

Pharmacological Research

Given the diverse biological activities of indole derivatives, our compound can be a subject of pharmacological research to explore its therapeutic potential across various domains, including antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and other pro-inflammatory mediators from arachidonic acid. This can lead to a decrease in inflammation and pain.

Pharmacokinetics

The physicochemical properties of the compound were determined based on lipiński’s rule , which suggests that it may have good bioavailability.

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of pro-inflammatory mediators. This can result in reduced inflammation and pain . Additionally, the compound showed oxidative or nitrosan stress (ROS and RNS) scavenging activity .

Safety and Hazards

properties

IUPAC Name |

2-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-28-15-8-6-14(7-9-15)18-12-19(25)23(13-22-18)10-11-24-20(26)16-4-2-3-5-17(16)21(24)27/h2-9,12-13H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTGWNSSNPZEKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)

![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)

![2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2899597.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)

![Butyl[(trimethylfuran-3-yl)methyl]amine](/img/structure/B2899608.png)

![5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B2899610.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione](/img/structure/B2899612.png)